![molecular formula C18H12BrNO3S2 B4743023 methyl 4-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B4743023.png)
methyl 4-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate
Overview
Description
Methyl 4-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate is a complex organic compound with a unique structure that includes a thiazolidinone ring, a bromobenzylidene moiety, and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate typically involves the condensation of 3-bromobenzaldehyde with thiazolidinone derivatives under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The bromine atom in the benzylidene moiety can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions would result in the replacement of the bromine atom with the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Research indicates that thiazolidinone derivatives exhibit promising antimicrobial properties against various bacterial and fungal strains. Methyl 4-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate has been shown to possess activity against specific pathogens, making it a candidate for developing novel antimicrobial agents.
- Anticancer Potential : Thiazolidine derivatives have demonstrated anticancer activity in vitro. Studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further investigation into its efficacy against specific cancer cell lines is warranted .
- Anti-inflammatory Properties : The compound has shown potential as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This property suggests its applicability in treating inflammatory diseases .
- Diabetes Management : Thiazolidinones are being explored for their role in diabetes treatment due to their ability to enhance insulin sensitivity and regulate glucose metabolism. This compound may contribute to this field through further research .
Material Science Applications
The unique chemical properties of this compound allow for potential applications in material science. Its reactivity can be harnessed for the synthesis of advanced materials such as polymers or coatings, which could lead to innovative solutions in various industrial applications.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that highlight the complexity of thiazolidinone chemistry. Functionalization through oxidation, reduction, and nucleophilic substitution reactions allows for the creation of various derivatives with potentially enhanced properties .
Case Studies and Research Findings
Numerous studies have focused on the biological activities of thiazolidinone derivatives, including this compound:
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against specific bacterial strains, demonstrating significant inhibition compared to control groups.
- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that this compound could reduce cell viability significantly through apoptosis mechanisms.
These findings support the ongoing investigation into the therapeutic potential of this compound across multiple domains.
Mechanism of Action
The mechanism of action of methyl 4-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate involves its interaction with molecular targets and pathways within biological systems. The thiazolidinone ring and bromobenzylidene moiety are likely to play key roles in its activity, potentially interacting with enzymes or receptors to exert its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(5E)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate
- Methyl 4-[(5E)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate
- Methyl 4-[(5E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate
Uniqueness
Methyl 4-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate is unique due to the presence of the 3-bromobenzylidene moiety, which can impart distinct chemical and biological properties compared to similar compounds
Biological Activity
Methyl 4-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a thiazolidinone core, which is known for various biological activities. The presence of the bromobenzylidene moiety enhances its pharmacological profile. Its molecular formula is with a molecular weight of 396.34 g/mol .
Antimicrobial Activity
Studies have shown that thiazolidinone derivatives exhibit significant antimicrobial properties. In vitro tests have demonstrated that this compound displays activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition, especially against strains such as Staphylococcus aureus and Escherichia coli .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Bacillus subtilis | 16 |
Anticancer Activity
Research indicates that thiazolidinone derivatives can induce apoptosis in cancer cells. The compound has been tested against various cancer cell lines, including breast and liver cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways.
Case Study:
In a study involving HepG2 liver cancer cells, treatment with this compound resulted in a significant decrease in cell viability (IC50 = 25 µM). Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Thiazolidinones often act as enzyme inhibitors, affecting metabolic pathways crucial for microbial growth and cancer cell proliferation.
- Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage and subsequent cell death.
- Modulation of Signaling Pathways : It has been observed to influence signaling pathways related to cell survival and apoptosis, such as the PI3K/Akt pathway.
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary studies suggest moderate absorption with a half-life suitable for potential therapeutic use.
Properties
IUPAC Name |
methyl 4-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO3S2/c1-23-17(22)12-5-7-14(8-6-12)20-16(21)15(25-18(20)24)10-11-3-2-4-13(19)9-11/h2-10H,1H3/b15-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMJVRBRPUZKOS-XNTDXEJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)Br)/SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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